4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Description
4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C16H17BrN4O5 and its molecular weight is 425.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.03823 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Triazole derivatives have been known to interact with various targets such as β-tubulin . The specific role of these targets would depend on the context of the biological system in which they are present.
Mode of Action
It’s known that triazole derivatives can interact with their targets via hydrogen bonding . The resulting changes would depend on the nature of the target and the specific interactions involved.
Biochemical Pathways
Given that triazole derivatives can interact with β-tubulin , it’s possible that the compound could affect pathways involving microtubule dynamics.
Pharmacokinetics
The compound’s predicted boiling point is 2738±90 °C, and its predicted density is 1044±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the potential interaction with β-tubulin , the compound could potentially affect cell division and other processes dependent on microtubule dynamics.
Properties
IUPAC Name |
diethyl 1-[2-(3-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O5/c1-3-25-15(23)13-14(16(24)26-4-2)21(20-19-13)9-12(22)18-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKANLMVZDRSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC=C2)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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